N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride Antho-rpamide II is a biologically active neuropeptide from the sea anemone Anthopleura elegantissima.
Brand Name: Vulcanchem
CAS No.: 149471-13-6
VCID: VC0518998
InChI: InChI=1S/C41H60N14O9/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25/h3-5,8-9,20-22,24-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47)/t24?,25-,26-,27-,28-,29-,30-,31-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl
Molecular Formula: C41H60N14O9
Molecular Weight: 893.0 g/mol

N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride

CAS No.: 149471-13-6

Cat. No.: VC0518998

Molecular Formula: C41H60N14O9

Molecular Weight: 893.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride - 149471-13-6

Specification

CAS No. 149471-13-6
Molecular Formula C41H60N14O9
Molecular Weight 893.0 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide
Standard InChI InChI=1S/C41H60N14O9/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25/h3-5,8-9,20-22,24-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47)/t24?,25-,26-,27-,28-,29-,30-,31-/m0/s1
Standard InChI Key SRRHFCLCVBMLTI-LNVNSKBOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4
Appearance Solid powder

Introduction

Synthesis

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes two main steps:

  • Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).

  • Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Chemistry

This peptide is used as a model compound to study peptide synthesis and reactions. Its complex structure allows researchers to explore various chemical modifications and interactions.

Biology

It is investigated for its potential role in cellular processes and signaling pathways. The peptide's ability to interact with specific molecular targets can modulate biological activities.

Medicine

The peptide is explored for its therapeutic potential in various diseases. Its interaction with enzymes, receptors, and other proteins can lead to diverse biological effects, depending on the context and application.

Industry

It is utilized in the development of new materials and biotechnological applications. The unique properties of the peptide make it suitable for innovative industrial uses.

Mechanism of Action

The mechanism of action involves the interaction of the peptide with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Biological Applications

ApplicationDescription
Cellular ProcessesInvestigated for roles in signaling pathways
Therapeutic PotentialExplored for disease treatment
Industrial UseDevelopment of new materials and biotechnological applications

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